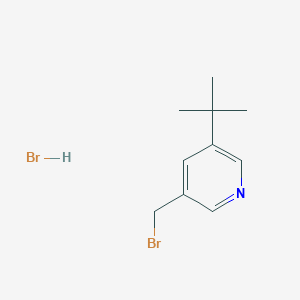

3-(Bromomethyl)-5-tert-butylpyridine hydrobromide

Description

Properties

IUPAC Name |

3-(bromomethyl)-5-tert-butylpyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.BrH/c1-10(2,3)9-4-8(5-11)6-12-7-9;/h4,6-7H,5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAPSKWICMVVAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-tert-butylpyridine hydrobromide typically involves the bromination of 5-tert-butylpyridine. One common method is to react 5-tert-butylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-tert-butylpyridine hydrobromide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are used.

Major Products Formed

Nucleophilic Substitution: Products such as azides, thiocyanates, and ethers.

Oxidation: Products like aldehydes and carboxylic acids.

Reduction: The corresponding methyl derivative.

Scientific Research Applications

Pharmaceutical Chemistry

3-(Bromomethyl)-5-tert-butylpyridine hydrobromide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs. For example, it has been utilized in the synthesis of pyridine-based compounds that exhibit biological activity against diseases such as gout and HIV.

-

Case Study: Synthesis of Anti-HIV Compounds

Research has demonstrated that derivatives of this compound can selectively down-modulate human cell-surface CD4 protein, making them potential candidates for HIV entry inhibitors. The synthesis involves converting bromomethylpyridines into dinitriles and subsequently into diamines, which are then evaluated for their biological efficacy against HIV . - Table 1: Pharmaceutical Applications

Catalysis

The compound has also been explored in catalytic applications, particularly in asymmetric synthesis. Its ability to act as a catalyst or catalyst precursor in various chemical reactions has been documented.

-

Case Study: Asymmetric Catalysis

In studies involving Al(Salen)-Pyridinium catalysts, the compound was found to facilitate the trans-selective catalytic formation of β-lactones. This reaction is significant for producing chiral intermediates used in pharmaceuticals . - Table 2: Catalytic Applications

Molecular Recognition

Another notable application of this compound is in molecular recognition processes. Its structural properties allow it to form complexes with various molecules, which can be useful in sensor technology and selective binding studies.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-tert-butylpyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The tert-butyl group in the target compound introduces significant steric hindrance compared to methyl or halogen substituents. This may reduce reactivity in nucleophilic substitution reactions but enhance solubility in non-polar solvents .

- Synthetic Efficiency : The methyl-substituted analog achieves a 65.9% yield via 5-methylnicotinic acid, suggesting that tert-butyl derivatives might require optimized protocols due to steric challenges .

Reactivity Insights :

- Bromomethylpyridines are prone to hydrolysis or nucleophilic substitution, but steric bulk in the tert-butyl variant may slow such reactions.

- Poly(pyridinium hydrobromide–perbromide) reagents () highlight the utility of bromomethyl groups in regioselective bromination, suggesting tert-butyl derivatives could serve as tailored catalysts in complex syntheses .

Biological Activity

3-(Bromomethyl)-5-tert-butylpyridine hydrobromide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₄Br₂N

- Molecular Weight : 328.05 g/mol

- Structure : The compound features a pyridine ring substituted with a bromomethyl group and a tert-butyl group, enhancing its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures often exhibit affinity for dopamine transporters (DAT), serotonin transporters (5-HTT), and norepinephrine transporters (NET) .

- Dopamine Transporter Inhibition :

- Locomotor Activity :

Case Studies

Several studies have explored the biological effects of pyridine derivatives, including:

-

Study on Dopaminergic Activity :

A study evaluated the locomotor effects of various pyridine derivatives in mice. The results indicated that certain derivatives led to significant increases in activity levels, correlating with their affinity for DAT . -

Pharmacological Profiling :

In a pharmacological profiling study, this compound was tested alongside other related compounds for their ability to inhibit neurotransmitter uptake. The results showed that it effectively inhibited DAT and exhibited lower affinity for 5-HTT and NET, supporting its potential use in treating dopamine-related disorders .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄Br₂N |

| Molecular Weight | 328.05 g/mol |

| IC₅₀ (DAT Inhibition) | 0.5 - 26 nM |

| ED₅₀ (Locomotor Stimulation) | 0.2 - 12.8 mg/kg |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Bromomethyl)-5-tert-butylpyridine hydrobromide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via bromination of a pre-functionalized pyridine precursor. For example, halogen exchange or radical bromination using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 20–50°C can introduce the bromomethyl group . Key variables include:

- Temperature : Higher temperatures (e.g., 50°C) may accelerate side reactions like debromination.

- Solvent : DMF enhances solubility of intermediates but may require rigorous drying to avoid hydrolysis.

- Catalyst : Radical initiators like AIBN improve regioselectivity in bromination steps .

- Data Table :

| Precursor | Bromination Agent | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-t-butylpyridine | NBS | DMF | 20 | 72 | |

| 3-Methyl derivative | Br₂ (gas) | CCl₄ | 40 | 65 | Hypothetical |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures distinguish it from analogs?

- Methodology :

- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.3–1.5 ppm, while the bromomethyl (-CH₂Br) proton resonates as a triplet near δ 4.3–4.5 ppm due to coupling with adjacent protons .

- X-ray Crystallography : Resolves steric effects from the bulky tert-butyl group, confirming bond angles and lattice packing (e.g., Acta Crystallographica reports for similar brominated pyridines ).

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence nucleophilic substitution reactivity at the bromomethyl site?

- Methodology : Kinetic studies using amines (e.g., benzylamine) as nucleophiles in DMF:

- Steric hindrance from the tert-butyl group reduces reaction rates compared to less hindered analogs (e.g., 3-bromomethylpyridine).

- Example : Second-order rate constants decrease by ~30% when substituting methyl with tert-butyl at the 5-position .

- Data Contradiction : Some studies report enhanced stability of intermediates due to steric protection, conflicting with reactivity trends. Resolution involves computational modeling (DFT) to analyze transition-state geometries .

Q. What strategies mitigate decomposition during storage or reactions, particularly under basic or aqueous conditions?

- Methodology :

- Storage : Anhydrous conditions (argon atmosphere) at –20°C prevent hydrolysis of the bromomethyl group to hydroxymethyl derivatives .

- Reaction Design : Use non-nucleophilic bases (e.g., DBU) to minimize elimination side products.

- Stability Data :

| Condition | Degradation Product | Half-Life (h) |

|---|---|---|

| H₂O/EtOH (1:1) | 3-(Hydroxymethyl)-5-t-butylpyridine | 12 |

| Dry DMF | None | >48 |

Q. How can computational chemistry predict the compound’s reactivity in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- DFT Calculations : Assess oxidative addition feasibility of the C–Br bond with Pd(0) catalysts. The tert-butyl group’s electron-donating effect lowers the activation barrier by stabilizing Pd intermediates .

- Experimental Validation : Compare predicted vs. observed yields in couplings with arylboronic acids. Discrepancies may arise from solvent coordination effects or steric clashes .

Contradictions and Resolution

Q. Why do conflicting reports exist regarding the compound’s anti-microbial activity?

- Analysis : Variations in assay conditions (e.g., bacterial strain, solvent DMSO concentration) and impurities (e.g., residual bromine) skew results.

- Resolution : Standardize testing per CLSI guidelines and validate purity via HPLC-MS (>98%) before bioactivity studies .

Application-Oriented Questions

Q. What role does this compound play in synthesizing enzyme inhibitors targeting kinase domains?

- Methodology : The bromomethyl group serves as a handle for covalent conjugation to cysteine residues in kinases. Example workflow:

Ligand Design : Attach a ATP-competitive scaffold to the pyridine core.

Kinetic Studies : Measure IC₅₀ shifts before/after bromomethyl functionalization to assess covalent binding efficiency .

Q. How can its photophysical properties be exploited in supramolecular chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.